RenaZorb

Description

Properties

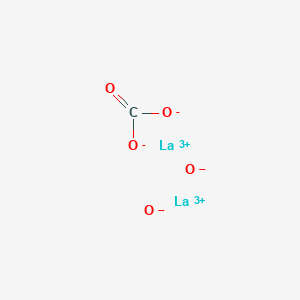

CAS No. |

12011-96-0 |

|---|---|

Molecular Formula |

CLa2O5 |

Molecular Weight |

369.82 g/mol |

IUPAC Name |

lanthanum(3+);oxygen(2-);carbonate |

InChI |

InChI=1S/CH2O3.2La.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+3;2*-2/p-2 |

InChI Key |

VMVUIGXLELJYAZ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].[O-2].[O-2].[La+3].[La+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RenaZorb™ (lanthanum dioxycarbonate)

Audience: Researchers, scientists, and drug development professionals.

Abstract: RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based oral phosphate (B84403) binder developed for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism of action is centered on the high-affinity binding of dietary phosphate within the gastrointestinal tract, thereby preventing its systemic absorption.[4][5] This is analogous to the established mechanism of the first-generation compound, lanthanum carbonate (Fosrenol®).[2] The key innovation of this compound lies in its proprietary nanoparticle formulation, which aims to reduce pill burden and improve patient adherence without altering the core phosphate-binding chemistry.[3][6] This guide provides a detailed examination of the biochemical mechanism, pharmacodynamics, pharmacokinetics, and the pivotal clinical data that define the action of this compound.

Core Mechanism of Action: Intraluminal Phosphate Sequestration

The primary therapeutic action of this compound occurs locally within the gastrointestinal (GI) tract. The active moiety, lanthanum, is delivered as a dioxycarbonate salt. Following oral administration, the compound undergoes dissociation in the acidic milieu of the upper GI tract, primarily the stomach.[4][5][7]

-

Dissociation: Lanthanum dioxycarbonate dissociates to release trivalent lanthanum ions (La³⁺).[4][7]

-

Phosphate Binding: These highly charged lanthanum ions exhibit a strong affinity for dietary phosphate (PO₄³⁻), which is released from ingested food during digestion.[4][7]

-

Formation of Insoluble Complex: The La³⁺ ions bind with phosphate ions to form lanthanum phosphate (LaPO₄), a highly insoluble and stable complex.[4][5][7]

-

Inhibition of Absorption: The formation of this insoluble complex prevents the absorption of phosphate from the GI tract into the bloodstream.[5][8]

-

Excretion: The lanthanum-phosphate complexes are not absorbed systemically and are subsequently eliminated from the body via fecal excretion.[4][7]

This localized action directly reduces the amount of phosphate available for absorption, leading to a decrease in serum phosphate and calcium-phosphate product levels in patients with hyperphosphatemia.[4][5] The U.S. Food and Drug Administration (FDA) has confirmed that the phosphate-binding mechanism and stoichiometry of this compound are comparable to those of Fosrenol®.[2]

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic effect of this compound is a direct consequence of its mechanism of action: the reduction of phosphate absorption. This is clinically measured by changes in urinary and fecal phosphate excretion.[1][9] Pharmacokinetic studies confirm that the systemic absorption of lanthanum from this compound is minimal.[1][9]

Pharmacodynamic Profile

Clinical studies in healthy volunteers have demonstrated this compound's potent phosphate-binding capacity. At therapeutic doses, this compound significantly decreases urinary phosphate excretion while concurrently increasing fecal phosphate excretion, confirming its efficacy in preventing dietary phosphate absorption.[1][9] A dose-dependent reduction in urinary phosphorus has been observed.[9]

Pharmacokinetic Profile

Lanthanum is not metabolized and its systemic absorption is minimal.[4][9] In a clinical study, serum lanthanum concentrations were below the level of quantification (0.500 ng/mL) in all subjects receiving 1500 mg/day (500 mg TID) and did not exceed 0.7 ng/mL at other tested doses.[9] This localized activity within the GI tract minimizes the risk of systemic toxicity.[7]

Clinical Efficacy and Bioequivalence

This compound has been developed via the 505(b)(2) regulatory pathway, which allows for reliance on the safety and efficacy data of a reference listed drug, Fosrenol®.[2] The clinical development program was therefore centered on demonstrating pharmacodynamic bioequivalence to Fosrenol® in a pivotal study.[3][10]

Pivotal Bioequivalence Study

A randomized, open-label, two-way crossover study was conducted in healthy volunteers to establish the pharmacodynamic bioequivalence between this compound and Fosrenol®.[10] The study successfully met its primary endpoint.[3]

Experimental Protocol: Pivotal Bioequivalence Study

-

Study Design: A randomized, open-label, two-way crossover bioequivalence study.[1][10] The design consisted of a screening period, two dosing periods separated by a washout period, and a final follow-up period.[1]

-

Study Population: Healthy volunteers. The study enrolled 40 subjects per treatment arm for a total of 80 subjects, with a target of 64 evaluable subjects.[10]

-

Intervention: this compound (lanthanum dioxycarbonate).[10]

-

Comparator: Fosrenol® (lanthanum carbonate) as the reference listed drug.[10]

-

Primary Endpoint: The least square (LS) mean change in urinary phosphate excretion from baseline to the evaluation period.[1][10]

-

Bioequivalence Criteria: Pharmacodynamic bioequivalence was to be established if the 90% Confidence Interval (CI) for the difference in the primary endpoint between this compound and Fosrenol was completely contained within a predefined acceptance range (± 20% of the LS mean of the pharmacodynamic variability for Fosrenol).[3]

-

Results: The study met the primary endpoint, with the 90% CI falling entirely within the acceptable range, thus demonstrating pharmacodynamic bioequivalence to Fosrenol®.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical evaluations of lanthanum dioxycarbonate.

Table 1: Pharmacodynamic Efficacy of Oxylanthanum Carbonate in Healthy Volunteers [9]

| Treatment Group | Mean Change in Urinary Phosphorus Excretion from Baseline (mg/day) |

|---|---|

| Placebo | -12.0 |

| Oxylanthanum Carbonate (Dose 1) | -244.9 |

| Oxylanthanum Carbonate (Dose 2) | -421.1 |

Table 2: Systemic Lanthanum Concentration after Oxylanthanum Carbonate Administration [9]

| Dose Administered (TID) | Maximum Serum Lanthanum Concentration |

|---|---|

| 500 mg | Below Level of Quantification (<0.500 ng/mL) |

| >500 mg | Did not exceed 0.7 ng/mL |

Conclusion

The mechanism of action of this compound (lanthanum dioxycarbonate) is a well-defined process of chemical sequestration of dietary phosphate within the gastrointestinal lumen. It relies on the dissociation of the salt to release lanthanum ions, which subsequently form an insoluble, non-absorbable complex with phosphate, leading to its fecal elimination. This mechanism is identical to that of lanthanum carbonate. Clinical data confirm that this compound is pharmacodynamically bioequivalent to Fosrenol®, effectively reduces phosphate absorption with minimal systemic exposure, and acts locally as intended. The primary innovation of this compound is its nanoparticle-based formulation, designed to offer a more manageable treatment regimen for patients with CKD-associated hyperphosphatemia.[3][6]

References

- 1. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 2. Unicycive Therapeutics Receives Confirmatory Guidance on this compound Regulatory Pathway [prnewswire.com]

- 3. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 4. Lanthanum Dioxycarbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiercepharma.com [fiercepharma.com]

- 7. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

- 8. Deep Scientific Insights on Lanthanum carbonate's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 9. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unicycive Completes Enrollment of Pivotal Bioequivalence Study for this compound™ (lanthanum dioxycarbonate), an Investigational Treatment for Hyperphosphatemia in Chronic Kidney Disease (CKD) Patients on Dialysis :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

RenaZorb™ (lanthanum dioxycarbonate) Nanoparticle Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphatemia, a condition characterized by elevated serum phosphate (B84403) levels, is a common and serious complication of chronic kidney disease (CKD), particularly in patients undergoing dialysis. It is independently associated with an increased risk of cardiovascular calcification and mortality.[1][2] The management of hyperphosphatemia typically involves dietary phosphate restriction and the use of oral phosphate binders.[1] RenaZorb™ (lanthanum dioxycarbonate) is a next-generation, lanthanum-based phosphate binding agent that utilizes a proprietary nanoparticle technology.[1][2][3] Developed by Unicycive Therapeutics, this compound™ aims to improve patient adherence and clinical outcomes by significantly reducing the pill burden associated with current standard-of-care treatments.[4] This technical guide provides a comprehensive overview of the core technology, mechanism of action, and available clinical data for this compound™.

Core Technology: Lanthanum Dioxycarbonate Nanoparticles

This compound™ is formulated from lanthanum dioxycarbonate (La₂O₂CO₃), a non-aluminum, non-calcium phosphate binder.[3][4][5] The key innovation of this compound™ lies in its proprietary nanotechnology process, which produces nanoparticles of the active compound.[1][2][3] While the specific details of the manufacturing process are proprietary, the use of nanotechnology is intended to enhance the surface area and reactivity of the lanthanum dioxycarbonate, potentially leading to a higher phosphate binding capacity per unit mass compared to conventional formulations.[3][5][6] This enhanced efficiency allows for smaller and fewer pills to be administered, addressing the significant issue of high pill burden and poor patient compliance often seen with other phosphate binders.[4]

Mechanism of Action

The phosphate-binding action of this compound™ is a direct chemical interaction within the gastrointestinal (GI) tract. Unlike systemic drugs that modulate biological signaling pathways, this compound™ acts locally to prevent the absorption of dietary phosphate.

The process can be summarized as follows:

-

Dissociation: Following oral administration, the lanthanum dioxycarbonate nanoparticles encounter the acidic environment of the stomach. In these conditions, the compound dissociates to release trivalent lanthanum ions (La³⁺).

-

Phosphate Binding: These highly reactive lanthanum ions have a strong affinity for dietary phosphate ions (PO₄³⁻) present in the ingested food.

-

Formation of Insoluble Complexes: The La³⁺ ions bind with phosphate to form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes.

-

Excretion: These insoluble lanthanum phosphate complexes are not absorbed by the GI tract and are subsequently eliminated from the body through fecal excretion.

This mechanism effectively reduces the amount of free phosphate available for absorption into the bloodstream, thereby lowering serum phosphate levels in patients with hyperphosphatemia.

Preclinical and Clinical Data

This compound™ has undergone preclinical and clinical evaluation to establish its safety, tolerability, and efficacy as a phosphate binder. The clinical development has proceeded under the FDA's 505(b)(2) regulatory pathway, which allows for the use of data from a previously approved reference listed drug, in this case, Fosrenol® (lanthanum carbonate).

Safety and Tolerability

In a clinical trial involving 32 healthy volunteers, this compound™ was found to be safe and well-tolerated at doses up to 6000 mg/day.[1] Systemic absorption of lanthanum was minimal, which is a critical safety feature for a drug that is intended for chronic use in patients with compromised renal function.[1]

Efficacy and Bioequivalence

The primary measure of efficacy for phosphate binders in healthy volunteers is the change in urinary and fecal phosphate excretion. A reduction in urinary phosphate excretion indicates that less phosphate is being absorbed into the bloodstream.

| Study Phase | Dosage | Key Findings | Reference |

| Early Phase Clinical Trial | Up to 6000 mg/day | Safe and well-tolerated in healthy volunteers. | [1] |

| Early Phase Clinical Trial | ≥ 3000 mg/day | Significantly reduced urine phosphate excretion and significantly increased fecal phosphate excretion. | [1] |

| Pivotal Bioequivalence Study | Not specified | Met the primary endpoint, demonstrating pharmacodynamic bioequivalence to Fosrenol®. |

Experimental Protocols

While detailed, step-by-step protocols for the specific studies on this compound™ are not publicly available, the following outlines the general methodologies based on the available information and standard practices for evaluating phosphate binders.

In Vitro Phosphate Binding Studies

Objective: To determine the phosphate binding capacity of lanthanum dioxycarbonate nanoparticles under simulated gastrointestinal conditions.

Methodology:

-

Preparation of Simulated Gastric and Intestinal Fluids: Prepare solutions that mimic the pH and composition of gastric (pH ~1.2-3.0) and intestinal (pH ~5.0-7.0) fluids.

-

Incubation: A known quantity of lanthanum dioxycarbonate is added to the simulated fluids containing a range of phosphate concentrations. The mixtures are incubated at 37°C with constant agitation to simulate GI motility.

-

Sampling and Analysis: At various time points, samples are taken and centrifuged to separate the solid binder-phosphate complex from the solution. The concentration of unbound phosphate remaining in the supernatant is measured using a validated analytical method such as ion chromatography.

-

Data Analysis: The amount of phosphate bound to the lanthanum dioxycarbonate is calculated by subtracting the unbound phosphate concentration from the initial concentration. Binding kinetics and equilibrium binding capacity are then determined.

Clinical Bioequivalence Study in Healthy Volunteers

Objective: To compare the pharmacodynamic profile of this compound™ with the reference listed drug, Fosrenol®, by assessing changes in phosphate excretion.

Study Design: A randomized, open-label, two-way crossover study design is typically employed.

Methodology:

-

Screening and Baseline: Healthy volunteers undergo a screening period to ensure they meet the inclusion criteria. A baseline period is established where subjects consume a standardized diet with a controlled phosphate content, and 24-hour urine and fecal samples are collected to determine baseline phosphate excretion.

-

Randomization and Treatment Periods: Subjects are randomized to receive either this compound™ or Fosrenol® for a defined treatment period (e.g., 5-10 days), followed by a washout period, and then crossover to the other treatment. The study drug is administered with meals.

-

Sample Collection: Throughout each treatment period, 24-hour urine and fecal samples are collected daily.

-

Phosphate Analysis: The total phosphorus content in the collected urine and feces is quantified.

-

Primary Endpoint Assessment: The primary endpoint is the change in urinary phosphate excretion from baseline to the end of the treatment period. Fecal phosphate excretion is a secondary endpoint.

-

Statistical Analysis: Statistical methods are used to compare the change in phosphate excretion between the this compound™ and Fosrenol® treatment groups to establish bioequivalence.

Conclusion

This compound™ represents a significant advancement in the management of hyperphosphatemia in CKD patients. Its proprietary nanoparticle technology allows for a potent phosphate binding capacity, which translates into a reduced pill burden—a critical factor for improving patient adherence and, consequently, clinical outcomes. The available data demonstrates its safety and bioequivalence to the established phosphate binder, Fosrenol®. For drug development professionals and researchers, this compound™ serves as a case study in how nanotechnology can be applied to reformulate existing compounds to create next-generation therapies with improved patient-centric profiles. Further publication of detailed clinical trial data will be valuable in fully elucidating its clinical benefits.

References

- 1. youtube.com [youtube.com]

- 2. Management of hyperphosphatemia in patients with end-stage renal disease: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lanthanum Dioxycarbonate: A Technical Overview of Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum dioxycarbonate (La₂O₂CO₃), also known as oxylanthanum carbonate, is an inorganic compound that has garnered significant interest in both industrial and pharmaceutical sectors. It serves as a stable intermediate in the thermal decomposition of lanthanum carbonates and hydroxides and is notable for its applications as a catalyst and, more recently, as a potent phosphate (B84403) binder for the treatment of hyperphosphatemia in patients with chronic kidney disease.[1] This guide provides an in-depth look at the core chemical properties, synthesis protocols, and key applications of lanthanum dioxycarbonate.

Chemical and Physical Properties

Lanthanum dioxycarbonate is a well-defined compound with specific chemical and physical characteristics. Its identity is established by its chemical formula, molecular weight, and distinct structural properties.

Table 1: General Chemical Properties of Lanthanum Dioxycarbonate

| Property | Value | Source(s) |

| Molecular Formula | La₂O₂CO₃ (or CLa₂O₅) | [2][3] |

| Molecular Weight | ~369.82 g/mol | [2][3] |

| IUPAC Name | bis(lanthanum(3+));bis(oxygen(2-));carbonate | [2] |

| CAS Number | 12011-96-0 | [2] |

| Synonyms | Oxylanthanum carbonate, Lanthanum carbonate oxide, Renazorb, SPI-014 | [3] |

The material's physical properties, which are crucial for its application in drug formulation and catalysis, can be tailored during synthesis. These properties include surface area, porosity, and density.

Table 2: Physical Properties of Synthesized Lanthanum Dioxycarbonate

| Property | Typical Value | Source(s) |

| BET Surface Area | ≥ 20 m²/g (often 30-40 m²/g) | [4][5] |

| Pore Volume | ≥ 0.015 cm³/g | [4] |

| Specific Gravity | ~5.15 g/cc | [4] |

| Crystal Structure | Can exist in monoclinic, tetragonal, and hexagonal phases | [4][6][7] |

Thermal Properties and Decomposition

Lanthanum dioxycarbonate is thermally stable up to several hundred degrees Celsius, a property central to its formation from precursors. It is a key intermediate in the thermal decomposition of hydrated lanthanum carbonate (La₂(CO₃)₃·xH₂O) and lanthanum hydroxide (B78521) (La(OH)₃).[8][9]

Upon heating, lanthanum dioxycarbonate undergoes a single decomposition step to form lanthanum oxide (La₂O₃), releasing carbon dioxide.

Decomposition Reaction: La₂O₂CO₃(s) → La₂O₃(s) + CO₂(g)

This decomposition has been studied over a temperature range of 773–1190 K (500–917 °C).[8] The process is endothermic, and the thermodynamic parameters have been quantified.

Table 3: Thermodynamic Properties of La₂O₂CO₃ Decomposition

| Parameter | Value | Temperature Range | Source(s) |

| Enthalpy of Decomposition (ΔH°) | 145.5 ± 5.0 kJ/mol | 773–1190 K | |

| Entropy of Decomposition (ΔS°) | 119.2 ± 5.0 J/mol·K | 773–1190 K |

The formation of La₂O₂CO₃ from hydrated lanthanum carbonate typically occurs in stages: initial dehydration to form anhydrous La₂(CO₃)₃, followed by the loss of CO₂ to form La₂O₂CO₃, and finally decomposition to La₂O₃.[10]

Experimental Protocols: Synthesis of Lanthanum Dioxycarbonate

Lanthanum dioxycarbonate is typically synthesized via the thermal decomposition of a precursor compound, such as lanthanum carbonate hydroxide (LaCO₃OH) or lanthanum hydroxide (La(OH)₃). The choice of precursor and synthesis conditions allows for control over the final material's morphology and physical properties.[4][7]

Protocol 1: Synthesis via Lanthanum Carbonate Hydroxide Precursor

This method involves the precipitation of lanthanum carbonate hydroxide followed by calcination. It is designed to produce a material with low alkali-metal content and high purity.[4][5]

Step 1: Precipitation of Lanthanum Carbonate Hydroxide (LaCO₃OH)

-

Prepare an aqueous solution of a soluble lanthanum salt (e.g., lanthanum chloride, LaCl₃).

-

Prepare a separate aqueous solution of a non-alkali metal carbonate (e.g., ammonium (B1175870) carbonate, (NH₄)₂CO₃). The molar ratio of lanthanum salt to carbonate can range from 1:0.8 to 1:4.[4]

-

Heat the lanthanum salt solution to a reaction temperature between 75 °C and 90 °C.[5]

-

Slowly add the carbonate solution to the heated lanthanum salt solution while stirring.

-

Maintain the pH of the reaction mixture between 6.0 and 7.5.[5]

-

Continue stirring the mixture at temperature for a set duration (e.g., 1 hour) to allow the precipitate to form and age.

-

Collect the white precipitate (LaCO₃OH) by filtration.

-

Wash the precipitate thoroughly with deionized water to remove soluble byproducts (e.g., ammonium chloride).

-

Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C).

Step 2: Calcination to Lanthanum Dioxycarbonate (La₂O₂CO₃)

-

Place the dried LaCO₃OH powder in a ceramic crucible.

-

Transfer the crucible to a muffle furnace.

-

Heat the powder at a calcination temperature between 440 °C and 640 °C (a typical temperature is 550 °C) for at least two hours.[4]

-

Allow the furnace to cool to room temperature.

-

The resulting white powder is lanthanum dioxycarbonate (La₂O₂CO₃).

Applications

The unique properties of lanthanum dioxycarbonate make it a valuable material in pharmaceuticals and catalysis.

Drug Development: Phosphate Binder for Hyperphosphatemia

Lanthanum dioxycarbonate is the active pharmaceutical ingredient in a next-generation phosphate binder developed to treat hyperphosphatemia, a common and serious condition in patients with chronic kidney disease.[1]

Mechanism of Action: When administered orally, lanthanum dioxycarbonate acts locally within the gastrointestinal tract. In the acidic environment of the stomach, it releases lanthanum ions (La³⁺). These ions have a high affinity for dietary phosphate (PO₄³⁻) and bind with it to form highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[11][12] This prevents the absorption of phosphate into the bloodstream, thereby lowering serum phosphate levels.[13] The resulting lanthanum phosphate is excreted in the feces.[12]

The use of proprietary nanoparticle technology in some formulations allows for a high phosphate binding capacity with a lower pill burden compared to other binders like lanthanum carbonate or sevelamer, which may improve patient adherence.[14]

Catalysis

Lanthanum-based materials, including lanthanum dioxycarbonate and its decomposition product lanthanum oxide, are effective catalysts in various chemical reactions.[15] They are particularly noted for their role in:

-

Oxidative Coupling of Methane (B114726) (OCM): La₂O₂CO₃ and La₂O₃ are active catalysts for the conversion of methane into more valuable C₂ hydrocarbons like ethane (B1197151) and ethylene.[7] The catalytic performance is sensitive to the material's structure and morphology.[7]

-

Fluid Catalytic Cracking (FCC): Lanthanum compounds are used as additives in FCC catalysts to enhance the efficiency of gasoline production from crude oil.[16]

-

Other Organic Reactions: Lanthanum catalysts are also used in condensation reactions and polymerizations.[15]

Safety and Handling

According to safety data, lanthanum dioxycarbonate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be followed when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. Lanthanum dioxycarbonate | CLa2O5 | CID 46221695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. EP3848040A1 - Lanthanum dioxycarbonate and use - Google Patents [patents.google.com]

- 5. WO2011143475A1 - Lanthanum carbonate hydroxide, lanthanum oxycarbonate and methods of their manufacture and use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An In Situ Temperature-Dependent Study of La2O3 Reactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sklg.cdut.edu.cn [sklg.cdut.edu.cn]

- 11. Lanthanum Dioxycarbonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Phosphate binding therapy in dialysis patients: focus on lanthanum carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. alfachemic.com [alfachemic.com]

- 16. Lanthanum carbonate | MP Materials [mpmaterials.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacodynamics of Lanthanum-Based Phosphate (B84403) Binders

This guide provides a comprehensive overview of the pharmacodynamics of lanthanum-based phosphate binders, focusing on their core mechanism of action, quantitative binding characteristics, and their effects on key physiological pathways involved in mineral and bone disorders associated with chronic kidney disease (CKD).

Core Mechanism of Action

Lanthanum-based phosphate binders, most notably lanthanum carbonate, function locally within the gastrointestinal (GI) tract to limit the absorption of dietary phosphate.[1][2] Following oral administration, lanthanum carbonate dissociates in the acidic environment of the stomach, releasing trivalent lanthanum ions (La³⁺).[1][2] These ions exhibit a high binding affinity for phosphate ions (PO₄³⁻) present in ingested food, forming highly insoluble and non-absorbable lanthanum phosphate (LaPO₄) complexes.[1] These complexes remain within the GI lumen and are subsequently excreted in the feces, thereby reducing the overall phosphate load in the body.[1][2] This localized action minimizes systemic absorption of lanthanum, which is a key safety feature of this class of phosphate binders.[1]

Experimental Workflow: In Vitro Phosphate Binding Assay

Caption: Workflow for determining in vitro phosphate binding capacity.

Quantitative Data Presentation

The efficacy of lanthanum-based phosphate binders has been quantified in numerous in vitro and in vivo studies. The following tables summarize key comparative data.

Table 1: In Vitro Phosphate Binding Affinity of Lanthanum Carbonate vs. Other Binders

| Phosphate Binder | pH | Binding Affinity (K₁) (mM⁻¹) | Citation(s) |

| Lanthanum Carbonate | 3-7 | 6.1 ± 1.0 | [3][4] |

| Sevelamer (B1230288) Hydrochloride | 3 | 0.025 ± 0.002 | [3][4] |

| Sevelamer Hydrochloride | 5-7 | 1.5 ± 0.8 | [3][4] |

Table 2: Comparative Efficacy of Lanthanum Carbonate in Animal Models of Hyperphosphatemia

| Animal Model | Treatment Group | Serum Phosphate (mg/dL) | Serum PTH (pg/mL) | Citation(s) |

| Adenine-induced CRF rats | Vehicle | Elevated | Elevated | [5][6] |

| Lanthanum Carbonate (2% w/w) | Significantly Reduced | Significantly Reduced | [5] | |

| 5/6 Nephrectomy rats | Vehicle | Elevated | Elevated | [7] |

| Lanthanum Carbonate | Dose-dependent reduction | Dose-dependent reduction | [7] |

Table 3: Effects of Lanthanum Carbonate on Serum Parameters in CKD Patients

| Parameter | Lanthanum Carbonate Effect | Comparator (e.g., Calcium Carbonate) | Citation(s) |

| Serum Phosphate | Effective reduction | Similar reduction | [2] |

| Serum Calcium | No significant change or slight decrease | Increased incidence of hypercalcemia | [8] |

| Serum FGF23 | Significant decrease | No significant change or increase | [9][10][11] |

| Serum PTH | Reduction or stabilization | Potential for suppression | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the pharmacodynamics of lanthanum-based phosphate binders.

This assay quantifies the phosphate-binding ability of a compound under controlled laboratory conditions.

Objective: To determine the equilibrium and kinetic phosphate binding of lanthanum carbonate.

Methodology:

-

Dissolution: Lanthanum carbonate is initially dissolved in an acidic medium (e.g., 0.1 N HCl) to mimic the stomach's environment.[12][13]

-

pH Adjustment: The pH of the solution is then adjusted to simulate different sections of the GI tract (e.g., pH 3.0, 5.0) using appropriate buffers.[12][13]

-

Phosphate Addition: Phosphate solutions of varying concentrations are added to the lanthanum carbonate solution.[12][13]

-

Incubation: The mixture is incubated at 37°C with constant agitation to allow for binding to reach equilibrium.[12][13] For kinetic studies, samples are taken at multiple time points.[12][13]

-

Separation and Quantification: The solution is centrifuged or filtered to separate the solid lanthanum-phosphate complex from the supernatant. The concentration of unbound phosphate remaining in the supernatant is then measured using methods like ion chromatography or a colorimetric assay.[14]

-

Calculation: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. Binding affinity (K₁) and capacity (K₂) can be determined by fitting the data to a Langmuir or Freundlich isotherm model.[15][16]

Animal models are essential for studying the in vivo effects of phosphate binders on systemic phosphate homeostasis and related hormonal regulation.

Objective: To evaluate the efficacy of lanthanum carbonate in reducing serum phosphate and mitigating the progression of secondary hyperparathyroidism and renal osteodystrophy.

Common Models:

-

Adenine-Induced Chronic Renal Failure: Administration of an adenine-rich diet to rats induces renal failure characterized by hyperphosphatemia and secondary hyperparathyroidism.[5][6]

-

5/6 Nephrectomy: Surgical removal of five-sixths of the kidney mass in rats leads to a progressive decline in renal function, resulting in hyperphosphatemia.[7]

General Protocol:

-

Model Induction: Chronic renal failure is induced in rodents using one of the methods described above.

-

Treatment: Animals are administered lanthanum carbonate, typically mixed with their feed or via oral gavage, for a specified duration.[5][7] Control groups receive a vehicle or a comparator phosphate binder.

-

Sample Collection: Blood and urine samples are collected at regular intervals to measure levels of phosphate, calcium, creatinine, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23).[5][17]

-

Bone Analysis: At the end of the study, bones (e.g., femur, tibia, vertebrae) are collected for histomorphometric analysis to assess bone turnover, mineralization, and the presence of any abnormalities.[5][18] The localization of lanthanum within the bone can also be determined using techniques like scanning X-ray micro-fluorescence.[19]

Signaling Pathways

Lanthanum carbonate's primary action of binding dietary phosphate has significant downstream effects on key signaling pathways that regulate mineral metabolism.

Hyperphosphatemia is a potent stimulator of PTH synthesis and secretion. By reducing the intestinal phosphate load, lanthanum carbonate indirectly leads to a decrease in serum PTH levels.[6][20] Mechanistically, lanthanum carbonate treatment has been shown to increase the binding of K-homology splicing regulatory protein (KSRP) to PTH mRNA, which promotes its degradation and thereby reduces PTH gene expression.[20][21]

Signaling Pathway: Lanthanum Carbonate and PTH Regulation

Caption: Lanthanum carbonate's effect on PTH regulation.

Fibroblast growth factor 23 (FGF23) is a hormone secreted by osteocytes that plays a central role in phosphate and vitamin D metabolism. In CKD, FGF23 levels rise early in response to phosphate retention. Lanthanum carbonate has been shown to reduce circulating FGF23 levels in patients with CKD, even in those with normal serum phosphate levels.[9][10] This suggests that lanthanum carbonate's effect is not solely mediated by lowering serum phosphate but may also involve reducing the total body phosphate load. The reduction in FGF23 is a key therapeutic goal, as elevated FGF23 is associated with adverse cardiovascular outcomes.

Logical Relationship: Lanthanum Carbonate and the FGF23-Klotho Axis

Caption: Influence of lanthanum carbonate on the FGF23-Klotho axis.

The effect of lanthanum carbonate on vitamin D metabolism appears to be neutral. Studies have shown that unlike some other phosphate binders, lanthanum carbonate does not significantly alter the levels of vitamin D metabolites.[22][23] In a comparative study, randomization to lanthanum carbonate was not associated with a change in any of the measured vitamin D metabolites.[22] Furthermore, lanthanum carbonate does not interfere with the absorption of oral calcitriol.[24] In contrast, switching from calcium carbonate to lanthanum carbonate has been observed to increase 1,25(OH)₂D₃ levels, suggesting an improvement in calcium overload and vitamin D status.[8]

References

- 1. What is the mechanism of Lanthanum carbonate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-term treatment with lanthanum carbonate reduces mineral and bone abnormalities in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanthanum carbonate decreases PTH gene expression with no hepatotoxicity in uraemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of the Phosphate Binder, Lanthanum Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of switching from calcium carbonate to lanthanum carbonate on bone mineral metabolism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of phosphate binders, calcium and lanthanum carbonate on FGF23 levels in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of lanthanum carbonate and calcium carbonate on fibroblast growth factor 23 and hepcidin levels in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. benchchem.com [benchchem.com]

- 15. epublications.marquette.edu [epublications.marquette.edu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Lanthanum carbonate stimulates bone formation in a rat model of renal insufficiency with low bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Localization of lanthanum in bone of chronic renal failure rats after oral dosing with lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Regulation of PTH mRNA stability by the calcimimetic R568 and the phosphorus binder lanthanum carbonate in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential effects of phosphate binders on vitamin D metabolism in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Differential effects of phosphate binders on vitamin D metabolism in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

RenaZorb (lanthanum dioxycarbonate): A Technical Overview of its Efficacy in Reducing Serum Phosphate Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RenaZorb (lanthanum dioxycarbonate), a second-generation, nanoparticle-based phosphate (B84403) binder developed by Unicycive Therapeutics for the management of hyperphosphatemia in patients with chronic kidney disease (CKD). This compound's mechanism of action is analogous to other lanthanum-based binders, offering a potent method for controlling serum phosphate levels by inhibiting dietary phosphate absorption.

Core Mechanism of Action

This compound, when ingested, releases lanthanum ions (La³⁺) in the acidic environment of the upper gastrointestinal tract. These ions exhibit a high affinity for dietary phosphate, binding with it to form insoluble lanthanum phosphate complexes. These complexes are not absorbed into the bloodstream and are subsequently excreted in the feces. This process effectively reduces the amount of phosphate available for absorption, thereby lowering serum phosphate concentrations.[1]

Clinical Efficacy: Data from Clinical Trials

This compound has been evaluated in clinical studies involving healthy volunteers to assess its safety, tolerability, and phosphate-binding capacity. The primary endpoint in these studies was the change in urinary phosphate excretion, which serves as a surrogate marker for the reduction in gastrointestinal phosphate absorption.

Phase 1 Dose-Escalation Study in Healthy Volunteers

A Phase 1, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety and phosphate-binding capacity of this compound in healthy volunteers. The study demonstrated a dose-dependent reduction in urinary phosphorus excretion.[1]

| Treatment Group (n=6 per group) | Mean Reduction in Urinary Phosphorus Excretion from Baseline (mg/day) |

| This compound 500 mg TID | 244.9 |

| This compound 1000 mg TID | 421.1 |

| This compound 1500 mg TID | 633.6 |

| This compound 2000 mg TID | 713.4 |

| Placebo (n=2 per group) | -12.0 |

TID: three times a day

Pivotal Bioequivalence Study in Healthy Volunteers

A pivotal bioequivalence study was conducted to compare the pharmacodynamic effects of this compound with the approved lanthanum carbonate product, Fosrenol®. This randomized, open-label, two-way crossover study met its primary endpoint, demonstrating that this compound is bioequivalent to Fosrenol® in its ability to reduce urinary phosphate excretion.[2][3]

| Treatment Group (n=75) | Least Squares Mean (LSM) Change in Urinary Phosphate Excretion from Baseline (mg/day) [90% CI] |

| This compound 1000 mg TID | -320.4 [-349.7, -291.0] |

| Fosrenol® 1000 mg TID | -324.0 [-353.3, -294.7] |

| Between-Group LSM Difference | 3.6 [-37.8, 45.1] |

CI: Confidence Interval

Experimental Protocols

Phase 1 Dose-Escalation Study

-

Study Design: A double-blind, placebo-controlled, dose-escalation study.[1]

-

Participants: Healthy adult volunteers.[1]

-

Intervention: Participants were randomized to receive either this compound (oxylanthanum carbonate) or a placebo. Four dose levels of this compound were evaluated: 500 mg, 1000 mg, 1500 mg, and 2000 mg, administered three times a day (TID) with meals.[1]

-

Primary Endpoint: The primary pharmacodynamic endpoint was the change in urinary phosphorus excretion from baseline to the evaluation period.[1]

-

Sample Collection: Urine samples were collected over 24-hour periods at baseline and during the treatment period to measure phosphate levels.[1]

-

Analytical Methods: Urinary phosphate concentrations were determined using a validated analytical method.

Pivotal Bioequivalence Study

-

Study Design: A randomized, open-label, two-way crossover study.[2][4]

-

Participants: Healthy adult volunteers (a total of 80 subjects were randomized).[2]

-

Intervention: Participants received this compound (1000 mg TID) and Fosrenol® (1000 mg TID) in a crossover fashion, with a washout period between treatments.[2]

-

Primary Endpoint: The primary pharmacodynamic variable was the least squares mean (LSM) change in urinary phosphate excretion from baseline to the evaluation period (Days 1-4 of treatment).[2]

-

Sample Collection: 24-hour urine collections were performed at baseline and during each treatment period.[4]

-

Bioequivalence Assessment: Bioequivalence was to be concluded if the 90% confidence interval for the ratio of the LSM of the pharmacodynamic variable for this compound and Fosrenol® fell within a predefined equivalence margin.[3]

Conclusion

The available clinical data from studies in healthy volunteers indicate that this compound (lanthanum dioxycarbonate) is an effective phosphate binder, demonstrating a dose-dependent reduction in urinary phosphate excretion and pharmacodynamic bioequivalence to the established phosphate binder, Fosrenol®. Its nanoparticle formulation may offer advantages in terms of pill burden, which is a significant factor in patient adherence in the CKD population. Further studies in patients with hyperphosphatemia are necessary to confirm these findings and fully elucidate the clinical benefits of this compound in the target patient population.

References

- 1. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Way Randomized Crossover Study to Establish Pharmacodynamic Bioequivalence Between Oxylanthanum Carbonate and Lanthanum Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 4. unicycive.com [unicycive.com]

RenaZorb™ (Lanthanum Dioxycarbonate): A Technical Whitepaper for Drug Development Professionals

An In-depth Guide to the Investigational Phosphate (B84403) Binder for Hyperphosphatemia in Chronic Kidney Disease

Executive Summary

RenaZorb™ (lanthanum dioxycarbonate, also known as oxylanthanum carbonate or LDC) is an investigational, next-generation, lanthanum-based phosphate binder developed by Unicycive Therapeutics for the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] Leveraging a proprietary nanoparticle technology, this compound™ is designed to offer a high phosphate-binding capacity with a significantly lower pill burden compared to existing therapies.[4][5] This document provides a comprehensive technical overview of this compound™, consolidating available preclinical and clinical data, experimental methodologies, and the mechanism of action to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound™ functions as a gastrointestinal phosphate binder. In the acidic environment of the stomach and upper small intestine, lanthanum dioxycarbonate dissociates to release trivalent lanthanum ions (La³⁺). These ions exhibit a high affinity for dietary phosphate (PO₄³⁻), forming insoluble, non-absorbable lanthanum phosphate (LaPO₄) complexes. These complexes are subsequently excreted in the feces, thereby reducing the overall absorption of dietary phosphate into the bloodstream and lowering serum phosphate levels.[1]

Diagram: Mechanism of Action of Lanthanum Dioxycarbonate

Caption: Mechanism of this compound™ in the GI tract.

In Vitro Phosphate Binding Capacity

Studies have been conducted to compare the phosphate binding efficiency of this compound™ with other commercially available phosphate binders. The key objective was to determine which binder provides the highest normalized potency with the lowest daily medication volume.

Experimental Protocol: Phosphate Binder Volume and Potency

A study was conducted to assess the volume of six phosphate binders required to bind 1 gram of phosphate.[4][6]

-

Binders Assessed: Ferric citrate, calcium acetate, lanthanum carbonate, sevelamer (B1230288) carbonate, sucroferric oxyhydroxide, and this compound™ (oxylanthanum carbonate).[4]

-

Tablet Volume Measurement: The volume of each tablet was determined using the fluid displacement method in either corn oil or water.[4][6]

-

Calculation of Daily Dose Volume: The mean daily dose volume to bind 1 gram of phosphate was calculated by multiplying the volume per tablet by the average number of tablets required per day.[4][6]

-

Calculation of Equivalent-Phosphate-Binding Dose Volume: This metric, representing the volume of medication required to bind 1 gram of phosphate, was calculated by dividing the volume per tablet by its in vivo binding capacity.[4][6]

Data Summary: Comparative Phosphate Binder Volume

The results demonstrated that this compound™ had the lowest mean volume, the lowest daily phosphate binder dose volume, and the smallest equivalent-phosphate-binding dose volume among the tested binders.[4]

| Phosphate Binder | Daily Phosphate Binder Dose Volume (cm³)[4][5] |

| This compound™ (Oxylanthanum Carbonate) | 2.3 |

| Sucroferric Oxyhydroxide | 4.0 |

| Lanthanum Carbonate | 4.1 |

| Ferric Citrate | 4.8 |

| Calcium Acetate | 6.5 |

| Sevelamer Carbonate | 9.7 |

| Phosphate Binder | Volume to Bind 1g of Phosphate (cm³)[4] |

| This compound™ (Oxylanthanum Carbonate) | 5.6 |

| Lanthanum Carbonate | 19.8 |

| Sucroferric Oxyhydroxide | 22.3 |

| Calcium Acetate | 39.5 |

| Ferric Citrate | 44.1 |

| Sevelamer Carbonate | 73.4 |

Preclinical Toxicology Studies

Toxicology studies have been conducted in both rat and dog models to assess the safety profile of this compound™.

Rat Toxicology Study

-

Experimental Protocol: A repeat-dose toxicology study was performed where rats were administered oral doses of this compound™ at 200, 600, or 2000 mg/kg/day by gavage for approximately six weeks.

-

Key Findings: this compound™ was well-tolerated at all tested doses. The no-observed-adverse-effect level (NOAEL) was determined to be 2000 mg/kg. Test article-related effects were minimal and not considered toxicologically relevant, including minor decreases in mean cell hemoglobin (MCH) and mean cell hemoglobin concentration (MCHC) and increased urine pH at the highest dose.

Dog Toxicology Study

-

Experimental Protocol: While the detailed protocol is not publicly available, a poster presentation at the 2022 National Kidney Foundation (NKF) Spring Clinical Meeting was titled "Lanthanum Dioxycarbonate is Safe in Dogs".[1][7][8]

-

Key Findings: Published literature confirms that this compound™ was well-tolerated in dog acute and chronic toxicology studies.[9]

Clinical Development Program

Unicycive Therapeutics is pursuing a 505(b)(2) regulatory pathway for this compound™, which allows for the reliance on FDA's findings of safety and effectiveness for an approved product, in this case, Fosrenol® (lanthanum carbonate).[10] The clinical development program is centered on a pivotal bioequivalence study in healthy volunteers.

Pivotal Bioequivalence Study in Healthy Volunteers

A Phase 1, single-center, randomized, open-label, two-way crossover study was conducted to establish the pharmacodynamic bioequivalence between this compound™ and the reference listed drug, Fosrenol®.[11][12]

-

Study Population: 80 healthy volunteers were randomized.[12]

-

Treatment Arms:

-

Study Design: A two-way crossover design was employed, including a screening period, two dosing periods, a washout period, and a follow-up.[13]

-

Primary Endpoint: The primary pharmacodynamic variable was the Least Squares Mean (LSM) change in urinary phosphate excretion from baseline to the evaluation period (Days 1-4 of treatment).[2][12]

-

Bioequivalence Criteria: Pharmacodynamic bioequivalence was to be established if the 90% Confidence Interval (CI) for the difference in the LSM change in urinary phosphate excretion between this compound™ and Fosrenol® was contained within an acceptable range.[2]

Diagram: Pivotal Bioequivalence Study Workflow

Caption: Workflow of the randomized crossover bioequivalence study.

The study successfully met its primary endpoint, establishing pharmacodynamic bioequivalence between this compound™ and Fosrenol®.[2][10]

| Treatment | LSM Change in Urinary Phosphate Excretion from Baseline (mg/day) | 90% Confidence Interval (CI) |

| This compound™ (Oxylanthanum Carbonate) | -320.4 | -349.7 to -291.0 |

| Fosrenol® (Lanthanum Carbonate) | -324.0 | -353.3 to -294.7 |

Data sourced from the primary publication on the bioequivalence study.[12]

The between-group LSM difference was 3.6 mg/day with a 90% CI of -37.8 to 45.1 mg/day, falling within the pre-specified bioequivalence range.[12] Both treatments were well-tolerated with an equal incidence of adverse events.[12] Systemic absorption of lanthanum from this compound™ was minimal.[9]

Conclusion

This compound™ (lanthanum dioxycarbonate) is an investigational phosphate binder that has demonstrated pharmacodynamic bioequivalence to the established therapy, lanthanum carbonate (Fosrenol®), in a pivotal clinical study.[12] Its key differentiating feature, supported by in vitro data, is a significantly lower medication volume required to bind an equivalent amount of phosphate.[4] This attribute directly addresses the high pill burden associated with current hyperphosphatemia treatments, a major factor in patient non-adherence. Preclinical studies in rats and dogs suggest a favorable safety profile.[9] For drug development professionals, this compound™ represents a promising advancement in the management of hyperphosphatemia, with the potential to improve patient compliance and clinical outcomes through a more convenient dosing regimen.

References

- 1. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 2. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 3. Unicycive Announces up to $130 Million Financing to Commercialize and Launch Investigational New Drug this compound :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 4. Unicycive Therapeutics Announces Publication of Positive Comparison of Oxylanthanum Carbonate to Commercially Available Phosphate Binders in the American Journal of Nephrology :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

- 5. Patient Perspectives: The Effects of Contemporary Phosphorus Management on Quality of Life [nephrojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting [prnewswire.com]

- 8. Unicycive Announces this compound Pre-clinical and Clinical Data Selected for Presentation at National Kidney Foundation Spring Clinical Meeting | Nasdaq [nasdaq.com]

- 9. Safety and Phosphate‐Binding Capacity of Oxylanthanum Carbonate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unicycive Achieves Primary Endpoint in Pivotal Bioequivalence Study of this compound | Nasdaq [nasdaq.com]

- 11. fiercepharma.com [fiercepharma.com]

- 12. Two-Way Randomized Crossover Study to Establish Pharmacodynamic Bioequivalence Between Oxylanthanum Carbonate and Lanthanum Carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unicycive Initiates Pivotal Clinical Bioequivalence Study of this compound to Treat Hyperphosphatemia :: Unicycive Therapeutics, Inc. (UNCY) [ir.unicycive.com]

Nanoparticle Formulation of Lanthanum Dioxycarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanum dioxycarbonate (La₂O₂CO₃), a rare earth compound, has garnered significant attention in the pharmaceutical and biomedical fields, primarily for its application as a potent phosphate (B84403) binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] The formulation of lanthanum dioxycarbonate into nanoparticles offers several advantages, including increased surface area for enhanced phosphate binding capacity and the potential for reduced pill burden, thereby improving patient compliance.[3] This technical guide provides an in-depth overview of the nanoparticle formulation of lanthanum dioxycarbonate, covering its synthesis, physicochemical characterization, and biological interactions. Detailed experimental protocols and workflows are presented to facilitate further research and development in this area.

Synthesis of Lanthanum Dioxycarbonate Nanoparticles

The synthesis of lanthanum dioxycarbonate nanoparticles typically involves a two-step process: the formation of a lanthanum precursor followed by calcination at elevated temperatures.[4] Co-precipitation is a commonly employed method for the synthesis of the precursor.

Co-precipitation and Calcination Method

This method involves the precipitation of a lanthanum salt with a carbonate source, followed by thermal decomposition to yield lanthanum dioxycarbonate nanoparticles.

2.1.1 Experimental Protocol: Co-precipitation of Lanthanum Carbonate Precursor

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of Lanthanum (III) Nitrate (B79036) Hexahydrate (La(NO₃)₃·6H₂O) in deionized water.

-

Prepare a 0.3 M solution of Sodium Hydroxide (B78521) (NaOH) in deionized water.[5]

-

-

Precipitation:

-

While stirring the lanthanum nitrate solution at room temperature, add the sodium hydroxide solution dropwise.

-

Continue stirring for 30 minutes to ensure complete precipitation of the lanthanum precursor.[5]

-

-

Washing and Collection:

-

Wash the resulting precipitate multiple times with deionized water and ethanol (B145695) to remove unreacted ions.

-

Collect the precipitate by filtration.

-

-

Drying:

-

Dry the collected precipitate in an oven at 80°C for 12 hours.

-

2.1.2 Experimental Protocol: Calcination to Lanthanum Dioxycarbonate

-

Transfer to Crucible: Place the dried lanthanum carbonate precursor powder into a ceramic crucible.

-

Calcination: Heat the crucible in a muffle furnace at a temperature of 600°C for 4 hours.[4] The calcination process leads to the decomposition of the lanthanum carbonate precursor into lanthanum dioxycarbonate.

-

Cooling and Collection: Allow the furnace to cool to room temperature before collecting the final lanthanum dioxycarbonate nanoparticle powder.

Workflow for Co-precipitation and Calcination Synthesis

Caption: Workflow for the synthesis of lanthanum dioxycarbonate nanoparticles.

Physicochemical Characterization

The synthesized lanthanum dioxycarbonate nanoparticles should be thoroughly characterized to determine their physicochemical properties, which are crucial for their performance as phosphate binders.

Characterization Techniques

-

X-ray Diffraction (XRD): To determine the crystalline phase and purity of the synthesized nanoparticles.

-

Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.[4]

-

Transmission Electron Microscopy (TEM): For higher resolution imaging of nanoparticle size and shape.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution.[6]

-

Zeta Potential Analysis: To determine the surface charge of the nanoparticles in a suspension, which is an indicator of colloidal stability.[7]

Quantitative Data Summary

| Property | Value | Reference(s) |

| Particle Size | < 100 nm | [4] |

| 22.33 - 35.73 nm | [8] | |

| BET Surface Area | At least 20 m²/g | [6] |

| 30 - 40 m²/g | [6] | |

| Pore Volume | At least 0.015 cm³/g | [6] |

| At least 0.020 cm³/g | [6] | |

| Zeta Potential | +5.8 mV | [7] |

Mechanism of Action and Biological Interactions

Primary Mechanism: Phosphate Binding

The primary therapeutic application of lanthanum dioxycarbonate is the management of hyperphosphatemia. This is achieved through a direct chemical interaction in the gastrointestinal tract.

4.1.1 Experimental Protocol: In Vitro Phosphate Binding Assay

-

Prepare Phosphate Solution: Prepare a standard phosphate solution (e.g., 10 mM potassium phosphate monobasic) in a buffer simulating gastric or intestinal pH (e.g., pH 3.0 and 6.0).[9]

-

Incubation: Add a known amount of lanthanum dioxycarbonate nanoparticles (e.g., 67 mg) to a defined volume of the phosphate solution (e.g., 25 mL).[9]

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 6 hours), collect aliquots of the suspension.

-

Separation: Centrifuge the aliquots to separate the nanoparticles from the supernatant.

-

Phosphate Quantification: Measure the concentration of unbound phosphate in the supernatant using a suitable method, such as the molybdenum blue spectrophotometric method.[10]

-

Calculation: Calculate the amount of phosphate bound to the nanoparticles at each time point.

Workflow for In Vitro Phosphate Binding Assay

Caption: Workflow for determining the in vitro phosphate binding capacity.

Potential Secondary Biological Interactions

While the primary mechanism of action is phosphate binding in the gut, a small fraction of lanthanum may be systemically absorbed. In such cases, lanthanum ions can interact with cellular signaling pathways, primarily due to their similarity to calcium ions (Ca²⁺).

4.2.1 Interaction with Calcium-Sensing Receptor (CaSR)

Lanthanum ions have been shown to be potent agonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in regulating systemic calcium homeostasis.[2][11] Activation of CaSR can trigger downstream signaling cascades.

4.2.2 Induction of NF-κB Signaling Pathway

Studies on lanthanum-induced neurotoxicity have indicated the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a key regulator of the inflammatory response.

Diagram of Potential Cellular Signaling Pathways

Caption: Potential cellular signaling pathways affected by lanthanum ions.

In Vivo Studies

Animal models are essential for evaluating the efficacy and safety of lanthanum dioxycarbonate nanoparticles.

Animal Model of Hyperphosphatemia

A common model involves inducing chronic kidney disease (CKD) in rats, which leads to hyperphosphatemia.

5.1.1 Experimental Protocol: Induction of CKD and Treatment

-

Animal Model: Use male Wistar rats and induce CKD through a 5/6 nephrectomy or by feeding a diet containing adenine.

-

Diet: After the induction of CKD, feed the rats a high-phosphate diet to induce hyperphosphatemia.

-

Treatment Groups: Divide the animals into groups: a control group receiving the high-phosphate diet, and treatment groups receiving the high-phosphate diet mixed with different doses of lanthanum dioxycarbonate nanoparticles.

-

Administration: Administer the treatment for a specified period (e.g., 4 weeks).[13]

-

Sample Collection: Collect blood samples weekly to monitor serum phosphate levels. At the end of the study, collect urine and feces to assess phosphorus balance.

-

Analysis: Analyze serum for phosphate, calcium, and other relevant biochemical markers. Analyze fecal and urinary samples for phosphorus content.

Workflow for In Vivo Study in a Rat Model of Hyperphosphatemia

Caption: Workflow for an in vivo study in a rat model of hyperphosphatemia.

Conclusion

The nanoparticle formulation of lanthanum dioxycarbonate presents a promising approach to enhance the management of hyperphosphatemia. The increased surface area and potential for reduced pill burden are significant advantages over conventional phosphate binders. This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological interactions of these nanoparticles, along with detailed experimental protocols and workflows to aid researchers in this field. Further research should focus on optimizing the nanoparticle formulation to maximize phosphate binding efficacy and long-term safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchpublish.com [researchpublish.com]

- 6. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

- 9. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Intrinsic Role of Lanthanum in Phosphate Binding: A Technical Guide for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and clinical applications of lanthanum as a phosphate (B84403) binder, with a primary focus on lanthanum carbonate. Designed for professionals in research and drug development, this document provides a comprehensive overview of lanthanum's chemical properties, its interaction with phosphate, and the experimental methodologies used to evaluate its efficacy.

Core Mechanism of Lanthanum-Based Phosphate Binders

Lanthanum-based phosphate binders are a critical therapeutic option for managing hyperphosphatemia, a condition characterized by elevated serum phosphate levels, commonly observed in patients with chronic kidney disease (CKD).[1] The primary mechanism of action is the high affinity of the trivalent lanthanum ion (La³⁺) for dietary phosphate.[2]

In the acidic environment of the stomach and upper gastrointestinal tract, lanthanum carbonate dissociates, releasing La³⁺ ions.[1][3] These ions then form highly insoluble and stable lanthanum phosphate (LaPO₄) complexes with dietary phosphate.[1][2] This binding process prevents the absorption of phosphate into the bloodstream.[4] The insoluble lanthanum phosphate complexes are subsequently excreted in the feces, effectively reducing the overall phosphate load in the body.[1][4]

It is important to note that lanthanum carbonate has minimal systemic absorption, with an oral bioavailability of approximately 0.001%.[3] This localized action within the gastrointestinal tract minimizes the risk of systemic toxicity.[1]

Quantitative Analysis of Phosphate Binding Efficacy

The efficacy of lanthanum carbonate as a phosphate binder has been quantified in numerous in vitro and in vivo studies. Key parameters include binding affinity (K₁), binding capacity, and the impact of pH on binding.

In Vitro Phosphate Binding Data

In vitro studies are crucial for elucidating the fundamental binding characteristics of phosphate binders. The following tables summarize key quantitative data, providing a comparative overview of lanthanum carbonate's performance against other commonly used binders.

Table 1: Langmuir Equilibrium Binding Affinity (K₁) of Lanthanum Carbonate vs. Sevelamer (B1230288) Hydrochloride [2][5]

| Compound | pH | K₁ (mM⁻¹) |

| Lanthanum Carbonate | 3 - 7 | 6.1 ± 1.0 |

| Sevelamer Hydrochloride | 3 | 0.025 ± 0.002 |

| Sevelamer Hydrochloride | 5 - 7 | 1.5 ± 0.8 |

K₁ represents the binding affinity. A higher K₁ value indicates a stronger binding affinity.

Table 2: In Vitro Phosphate Binding Capacity at Different pH Levels [6][7]

| Phosphate Binder | pH 3.0 (Bound Phosphate in mg) | pH 6.0 (Bound Phosphate in mg) |

| Lanthanum Carbonate | High | Moderate |

| Sevelamer Carbonate | Moderate | Low |

| Calcium Acetate/Magnesium Carbonate | Low | High |

| Calcium Carbonate | Moderate | Low |

| Sucroferric Oxyhydroxide | High | Moderate |

This table provides a qualitative summary based on studies showing that lanthanum carbonate binds more phosphate at a lower pH.

In Vivo Efficacy Data

Animal and human studies have demonstrated the in vivo efficacy of lanthanum carbonate in reducing phosphate absorption, as evidenced by decreased urinary phosphorus excretion.

Table 3: Reduction in 24-hour Urinary Phosphorus Excretion in Healthy Volunteers (3000 mg/day Lanthanum Carbonate) [8]

| Study | Mean Reduction (mg/day) |

| Study 1 | 236 |

| Study 2 | 354 |

| Study 3 | 468 |

| Study 4 | 332 |

| Study 5 | 388 |

Table 4: Comparative In Vivo Efficacy in 5/6th Nephrectomized Rats [9]

| Treatment | Effect on Urinary Phosphate Excretion |

| Lanthanum Carbonate | Significant and rapid reduction |

| Aluminum Hydroxide (B78521) | Significant and rapid reduction |

| Calcium Carbonate | Moderate reduction |

| Sevelamer Hydrochloride | Less effective than calcium carbonate |

Detailed Experimental Protocols

Standardized experimental protocols are essential for the consistent and reliable evaluation of phosphate binders.

In Vitro Equilibrium Phosphate Binding Study

This protocol determines the binding affinity (K₁) and binding capacity of a phosphate binder.

Objective: To evaluate the phosphate binding characteristics of a test compound at equilibrium.

Materials:

-

Test lanthanum compound (e.g., lanthanum carbonate powder)

-

Phosphate standard solution (e.g., potassium phosphate monobasic)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Simulated gastric and intestinal fluids (or buffers at various pH values)

-

Centrifuge

-

Validated analytical method for phosphate quantification (e.g., ion chromatography or a colorimetric method)

Procedure:

-

Preparation of Binder Suspension: Suspend a known amount of the lanthanum compound in a defined volume of the test solution (e.g., simulated gastric fluid at pH 3).

-

Addition of Phosphate: Add varying concentrations of the phosphate standard solution to the binder suspension.

-

pH Adjustment: Adjust and maintain the pH of the solutions to the desired levels (e.g., 3, 5, and 7) using HCl or NaOH.

-

Equilibration: Incubate the mixtures at a constant temperature (e.g., 37°C) with continuous agitation for a sufficient period to reach equilibrium (typically several hours).

-

Separation: Centrifuge the samples to pellet the binder-phosphate complex.

-

Quantification of Unbound Phosphate: Measure the concentration of unbound phosphate remaining in the supernatant using a validated analytical method.

-

Data Analysis: Calculate the amount of bound phosphate by subtracting the unbound phosphate from the initial total phosphate. Use the Langmuir or Freundlich isotherm models to determine the binding affinity (K₁) and maximum binding capacity.[10][11]

In Vivo Evaluation in Animal Models of Hyperphosphatemia

Animal models are crucial for assessing the in vivo efficacy and safety of phosphate binders. The 5/6 nephrectomy rat model is a commonly used model for chronic kidney disease.[12]

Objective: To evaluate the effect of a lanthanum compound on serum phosphate and urinary phosphate excretion in a hyperphosphatemic animal model.

Model: 5/6 nephrectomized rats.[13]

Procedure:

-

Induction of Hyperphosphatemia: Surgically induce chronic kidney disease in rats through a two-step 5/6 nephrectomy.

-

Diet: Feed the animals a diet with a controlled, and often high, phosphate content.

-

Treatment Administration: Administer the test lanthanum compound or a comparator (e.g., sevelamer, calcium carbonate) or vehicle control to the animals, typically mixed with their food or administered by oral gavage.

-

Sample Collection: Collect blood and urine samples at baseline and at various time points throughout the study.

-

Biochemical Analysis: Analyze serum and urine for phosphate, calcium, creatinine, and other relevant biomarkers. Fecal samples can also be collected to measure phosphate excretion.

-

Data Analysis: Compare the changes in serum phosphate and urinary phosphate excretion between the treatment and control groups to determine the efficacy of the binder.

Signaling Pathways and Broader Physiological Impact

The management of hyperphosphatemia with lanthanum carbonate has implications for several key signaling pathways involved in mineral metabolism.

The FGF23-Klotho Axis

Fibroblast growth factor 23 (FGF23) is a hormone primarily produced by osteocytes that plays a central role in phosphate and vitamin D metabolism. In CKD, as the glomerular filtration rate (GFR) declines, serum phosphate levels tend to rise, leading to a compensatory increase in FGF23 secretion.[14] High levels of FGF23 are associated with adverse cardiovascular outcomes and mortality in CKD patients.[15]

Lanthanum carbonate has been shown to reduce serum FGF23 levels in CKD patients.[16][17] By binding dietary phosphate and reducing the phosphate load, lanthanum carbonate can attenuate the stimulus for FGF23 production. This effect is considered a beneficial secondary outcome of effective phosphate binding.

Conclusion

Lanthanum carbonate is a potent and effective phosphate binder with a well-characterized mechanism of action. Its high binding affinity for phosphate across a wide gastrointestinal pH range contributes to its clinical efficacy. In vitro and in vivo studies have consistently demonstrated its ability to reduce phosphate absorption and lower serum phosphate levels. Furthermore, its favorable impact on the FGF23-Klotho axis suggests broader physiological benefits in the management of mineral and bone disorders in chronic kidney disease. This technical guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of hyperphosphatemia.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Method for determining dissolution curve of lanthanum carbonate chewable tablets - Eureka | Patsnap [eureka.patsnap.com]

- 3. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]

- 4. benchchem.com [benchchem.com]

- 5. Relative in vitro efficacy of the phosphate binders lanthanum carbonate and sevelamer hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciresliterature.org [sciresliterature.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. ysi.com [ysi.com]

- 9. CN110108832A - A kind of measuring method of lanthanum carbonate chewable tablets dissolution curve - Google Patents [patents.google.com]

- 10. epublications.marquette.edu [epublications.marquette.edu]

- 11. mdpi.com [mdpi.com]

- 12. [Studies of the Various Chronic Kidney Failure Rat Models and Hemodialysis Mini-pig Model for the Evaluation of Anti-hyperphosphatemia Drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical studies of VS‐505: a non‐absorbable highly effective phosphate binder - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hyperphosphatemia and phosphate binders: effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Klotho/FGF23 Axis in Chronic Kidney Disease and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of phosphate binders, calcium and lanthanum carbonate on FGF23 levels in chronic kidney disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lanthanum carbonate reduces FGF23 in chronic kidney disease Stage 3 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Phosphate Binding Assays of RenaZorb

For Researchers, Scientists, and Drug Development Professionals

Introduction

RenaZorb (lanthanum dioxycarbonate) is a next-generation, nanoparticle-based phosphate (B84403) binder developed for the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1][2][3] Its mechanism of action involves the dissociation of lanthanum ions in the gastrointestinal tract, which then bind to dietary phosphate to form insoluble lanthanum phosphate complexes that are excreted in the feces.[4] In vitro phosphate binding assays are crucial for characterizing the binding efficacy of this compound and for bioequivalence studies.[5][6] These application notes provide detailed protocols for conducting equilibrium and kinetic phosphate binding assays for this compound.

Principle of In Vitro Phosphate Binding

The fundamental principle of in vitro phosphate binding assays is to incubate a known amount of the phosphate binder (this compound) with a phosphate solution of a known concentration. After a specified incubation period, the solid drug-phosphate complex is separated from the solution, typically by filtration or centrifugation. The concentration of the remaining unbound phosphate in the supernatant is then quantified using a validated analytical method.[7][8] The amount of phosphate bound to the drug is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration.

I. Equilibrium Phosphate Binding Assay

This assay determines the phosphate binding affinity (K₁) and maximum binding capacity (K₂) of this compound at equilibrium. The data is often analyzed using the Langmuir model.[5][9]

Experimental Protocol

1. Materials and Reagents:

-

This compound (lanthanum dioxycarbonate)

-

Reference listed drug (e.g., Fosrenol® - lanthanum carbonate)[2][10]

-

Potassium phosphate monobasic (KH₂PO₄)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Phosphate buffers of various pH values (e.g., pH 1.2, 3.0, 5.0, and 7.0) to simulate gastrointestinal conditions[6][11]

-

Conical flasks or appropriate incubation vessels

-

Orbital shaker incubator set at 37°C

-

Syringe filters (0.45 µm)

-

Analytical method for phosphate quantification (e.g., Ion Chromatography, HPLC-RI, or UV-Vis spectrophotometry with a validated method)[7][8][12]

2. Preparation of Phosphate Solutions:

-

Prepare a stock solution of 1 M potassium phosphate (KH₂PO₄).

-

From the stock solution, prepare a series of at least eight phosphate working solutions with concentrations ranging to adequately define the binding curve and capture maximum binding. A suggested range is 1 mM to 40 mM.[6][13]

-

Adjust the pH of each working solution to the desired value (e.g., 1.2, 3.0, 5.0, or 7.0) using HCl or NaOH.[6][11]

3. Binding Assay Procedure:

-

Accurately weigh a fixed amount of this compound (e.g., 100 mg) and place it into each conical flask.

-

Add a defined volume (e.g., 50 mL) of each phosphate working solution to the respective flasks.

-